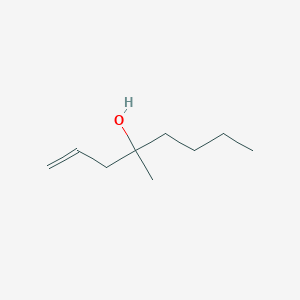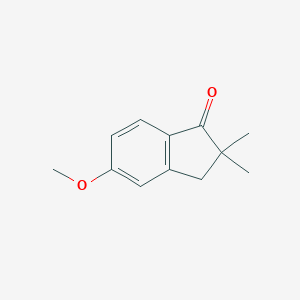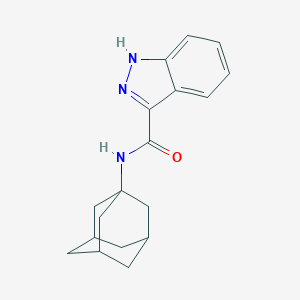
N-(1-Adamantyl)-1H-indazole-3-carboxamide
Vue d'ensemble
Description
N-(1-Adamantyl)-1H-indazole-3-carboxamide, also known as NAC, is a synthetic compound belonging to the class of indazole derivatives that has been studied for its potential therapeutic applications. NAC has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. NAC has also been studied for its potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Applications De Recherche Scientifique
Antimicrobial Activity
N-(1-Adamantyl)-1H-indazole-3-carboxamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown in vitro activity against various strains of pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. The adamantane moiety in these compounds is known to enhance lipophilicity, which can improve the biological availability and thus the antimicrobial efficacy .
Hypoglycemic Activity
In the field of endocrinology, particularly concerning diabetes research, some derivatives of N-(1-Adamantyl)-1H-indazole-3-carboxamide have been evaluated for their oral hypoglycemic activity. These compounds were tested in streptozotocin-induced diabetic rats, and certain derivatives produced a significant reduction in serum glucose levels, comparable to known hypoglycemic drugs .
Antiviral Activity
Adamantane derivatives, including those related to N-(1-Adamantyl)-1H-indazole-3-carboxamide , have a history of being effective against various viruses. They have been particularly noted for their activity against influenza A and HIV viruses. The incorporation of the adamantyl group can lead to compounds with higher lipophilicity, potentially increasing their effectiveness as antiviral agents .
Central Nervous System (CNS) Properties
Research has also explored the central nervous system applications of adamantane derivatives. These compounds have been associated with neuroprotective properties and are being investigated for their potential in treating conditions such as Parkinson’s disease and other neurodegenerative disorders .
Mécanisme D'action
Target of Action
N-(1-Adamantyl)-1H-indazole-3-carboxamide is a derivative of adamantane, a compound that has been found to possess physiological activity . The primary targets of adamantane derivatives are often viral proteins, particularly those involved in the replication of influenza A virus strains . The adamantane fragment in these compounds acts as a membranotropic carrier, introducing physiologically active functional groups to the target .
Mode of Action
Adamantane derivatives are known to interact with their targets through a hydrophobic core, which is the adamantane fragment . This interaction can inhibit the replication of certain viruses . The specific interaction of N-(1-Adamantyl)-1H-indazole-3-carboxamide with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Adamantane derivatives have been found to affect the replication of influenza a virus strains . The compound’s adamantyl group undergoes mono- and dihydroxylation, which are highly efficient metabolic processes . The exact downstream effects of these processes are yet to be determined.
Pharmacokinetics
It is known that adamantane derivatives can be metabolized in the human liver . The adamantyl group of these compounds undergoes mono- and dihydroxylation, which are highly efficient metabolic processes . The impact of these properties on the bioavailability of N-(1-Adamantyl)-1H-indazole-3-carboxamide is yet to be determined.
Result of Action
Adamantane derivatives have been found to inhibit the replication of certain viruses, particularly influenza a virus strains . This suggests that N-(1-Adamantyl)-1H-indazole-3-carboxamide may have antiviral properties.
Propriétés
IUPAC Name |
N-(1-adamantyl)-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-17(16-14-3-1-2-4-15(14)20-21-16)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJQJBQELVJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



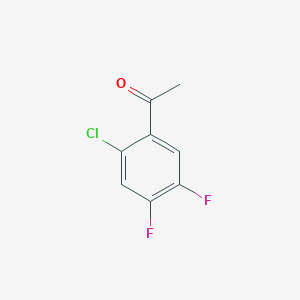
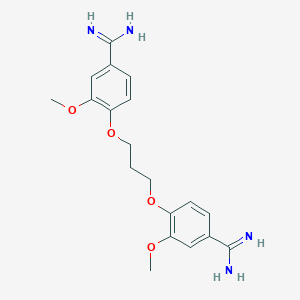
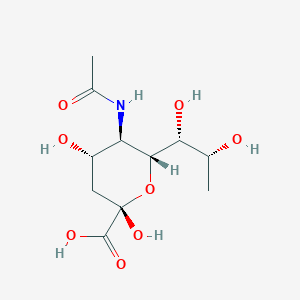


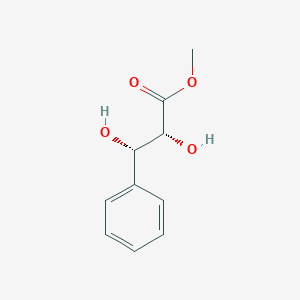
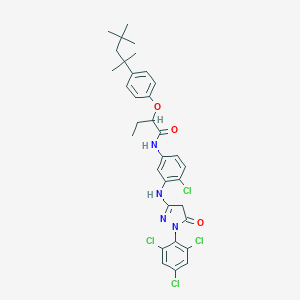
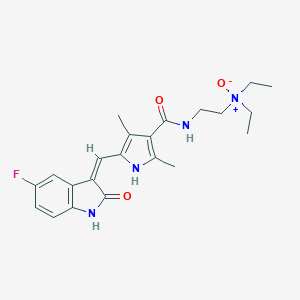
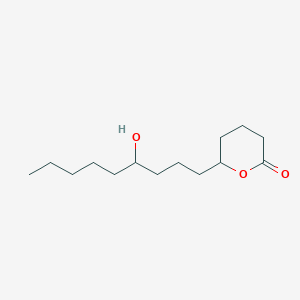
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)


